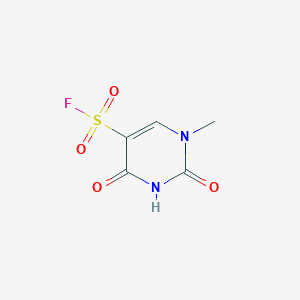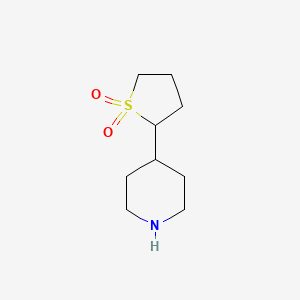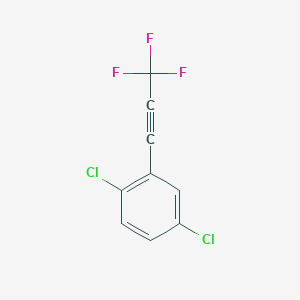
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene is a chemical compound with the molecular formula C9H3Cl2F3. It is characterized by the presence of two chlorine atoms and a trifluoropropynyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of 1,4-dichlorobenzene with trifluoropropynyl reagents under specific conditions. One common method includes the use of a Grignard reagent, which is prepared by reacting 1,4-dichlorobenzene with magnesium in the presence of an appropriate solvent. The resulting Grignard reagent is then reacted with a trifluoropropynyl halide to yield the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and enhanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce quinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoropropynyl group, resulting in different reactivity and applications.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: This compound has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and uses.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoropropynyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H3Cl2F3 |
|---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
1,4-dichloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H3Cl2F3/c10-7-1-2-8(11)6(5-7)3-4-9(12,13)14/h1-2,5H |
InChI Key |
NOXCUMXJJIAPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)



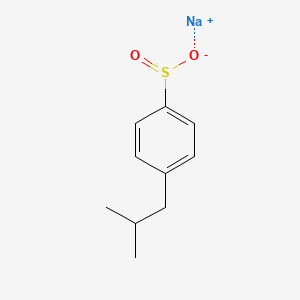
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
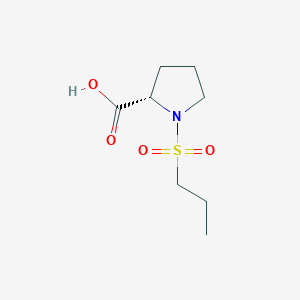
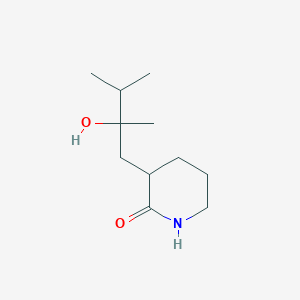

![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)
